molecular formula C11H13N3 B2493824 (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine CAS No. 1009486-61-6

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine

Cat. No.: B2493824
CAS No.: 1009486-61-6
M. Wt: 187.246
InChI Key: VKNRMXMAIWNLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is a pyrazole derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. A primary research application for this chemical scaffold is in the investigation and treatment of autoimmune diseases. Specifically, pyrazole derivatives have been identified as active compounds in patents for treating conditions such as immune thrombocytopenia and autoimmune thrombocytopenic purpura . Researchers are exploring these molecules to develop new modulators of immune system pathways. The compound serves as a versatile building block in organic synthesis. Its structure, featuring both a 1-methyl-1H-pyrazole ring and a phenyl group connected by a methanamine linker, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize it to develop derivatives like 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones, which are studied for their potential anticancer properties . Pyrazolone cores in general are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and antitumor effects, making this compound a key starting material for generating libraries of bioactive molecules . As with all our fine chemicals, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNRMXMAIWNLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009486-61-6
Record name (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine can be achieved through several methods. One common approach involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole-based ligands and catalysts .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, analgesic, and antipyretic properties .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Alkyl vs.

Condensation Reactions

  • The synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine involves condensation between a pyrazole-amine and aldehyde in methanol with MgSO₄ as a drying agent, yielding 81% product . This method is adaptable to this compound by substituting benzaldehyde for pyridinecarboxaldehyde.

Reductive Amination

  • Primary amines like (1-Methyl-1H-pyrazol-5-yl)methanamine are synthesized via reductive amination of pyrazole aldehydes or ketones, followed by purification .

Challenges

  • Bulky aryl groups (e.g., phenyl) may require longer reaction times or elevated temperatures to achieve high yields, as seen in related syntheses .

Physicochemical Properties

  • Solubility : The phenyl group in This compound reduces aqueous solubility compared to (1-Methyl-1H-pyrazol-5-yl)methanamine but enhances lipid solubility, favoring membrane permeability .
  • Stability : Pyrazole derivatives generally exhibit good thermal stability, though N-methylation (e.g., 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine ) can improve resistance to oxidative degradation .

Biological Activity

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine, also known as (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, featuring a pyrazole ring and a phenyl group, contributes to its potential therapeutic applications, particularly in oncology and pharmacology.

The compound has the following chemical formula: C11_{11}H14_{14}N2_{2}, with a molecular weight of 186.25 g/mol. Its structure includes a methanamine group that enhances its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including colorectal carcinoma cells. It appears to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Properties : Studies indicate that this pyrazole derivative may possess significant antioxidant activity, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating biochemical pathways critical for cellular function.
  • Cellular Pathways : It modulates several signaling pathways involved in cell survival and apoptosis, particularly through interactions with autophagy proteins.
  • Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound to specific targets, supporting its role in drug design and development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Cell Line/Model Effect Observed Reference
AnticancerColorectal carcinomaCytotoxicity; apoptosis induction
AntioxidantHuman fibroblastsReduced oxidative stress
Anti-inflammatoryMurine macrophagesDecreased pro-inflammatory cytokines

Detailed Findings

In a study examining the cytotoxic effects of this compound on human colorectal carcinoma cells, it was found that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a targeted approach for developing anticancer therapies based on this pyrazole derivative.

Another investigation into its antioxidant properties revealed that treatment with this compound significantly lowered reactive oxygen species (ROS) levels in human fibroblast cultures, indicating its potential use in protective strategies against oxidative damage.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. However, it is classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling in laboratory settings .

Q & A

Q. What are the common synthetic routes for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions .
  • Step 2 : Functionalization of the pyrazole ring with a phenyl group and subsequent amination. For example, reductive amination using sodium cyanoborohydride in methanol under reflux has been reported for analogous compounds .
  • Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd/C) significantly impact yield. Design of Experiments (DoE) can systematically optimize these variables .
Key Reaction Parameters Optimal Range Impact on Yield
Temperature70–90°CHigher yields above 80°C
Solvent (Polarity)DMF/EthanolDMF improves solubility
Catalyst (Pd/C)5–10 mol%>7 mol% reduces side products

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H NMR : The methyl group on the pyrazole resonates at δ 2.1–2.3 ppm, while the methanamine protons appear as a triplet near δ 3.2 ppm. Aromatic protons from the phenyl group show multiplets at δ 7.2–7.5 ppm .
  • FTIR : N-H stretching (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine group. The pyrazole ring exhibits C=N stretches at 1600–1650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 214.1 (C₁₂H₁₅N₃) with fragmentation patterns indicating loss of the methyl group (m/z 199) .

Q. What are the typical chemical reactions involving this compound, and how do reaction conditions influence product distribution?

  • Methodological Answer :
  • Nucleophilic Substitution : The amine group undergoes substitution with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C, yielding amide derivatives .
  • Oxidation : Using KMnO₄ in acidic conditions oxidizes the pyrazole ring, forming pyrazole-4-carboxylic acid derivatives. Excess oxidant may degrade the phenyl group .
  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the phenyl ring to cyclohexyl, altering hydrophobicity. Pressure (1–3 atm) and solvent (ethanol vs. THF) modulate selectivity .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the electrophilicity of the adjacent methanamine, accelerating substitution rates. Hammett σ values correlate with reaction kinetics (e.g., σ = +0.78 for -CF₃ increases rate by 3×) .
  • Case Study : A 3-fluorophenyl derivative showed 40% faster amidation than the unsubstituted analog due to enhanced electrophilicity .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Standardized Assays : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration). Replicate studies using NIH/3T3 fibroblasts under controlled serum-free conditions improve reproducibility .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., 3-fluoro vs. 4-methylphenyl) to isolate substituent effects. A 2025 study found that 4-methylphenyl analogs exhibited 2× higher kinase inhibition than parent compounds .

Q. How can retrosynthetic analysis and computational tools design novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Retrosynthesis : Fragment the target into pyrazole and benzylamine precursors. Use tools like Reaxys or BKMS to identify feasible routes (e.g., Suzuki coupling for phenyl introduction) .
  • AI-Driven Design : Machine learning models (e.g., Pistachio) predict substituent effects on binding affinity. For example, adding a difluoromethyl group at the pyrazole 1-position improved target binding by 30% in silico .
Derivative Predicted ΔG (kcal/mol) Experimental IC₅₀ (µM)
Parent Compound-7.212.5
1-Difluoromethyl Derivative-9.14.3

Q. What mechanistic insights can computational docking provide into the compound's interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Using AutoDock Vina, the compound’s phenyl group fits into hydrophobic pockets of kinase targets (e.g., GRK2), while the methanamine forms hydrogen bonds with Asp316. MD simulations (100 ns) reveal stable binding with RMSD < 2 Å .
  • Fluorine Scanning : Introducing fluorine at the phenyl para position increases binding entropy (ΔS = +15 cal/mol·K) due to enhanced hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.